molecular formula C8H10O3 B171054 Methyl 3-oxohept-6-ynoate CAS No. 100330-50-5

Methyl 3-oxohept-6-ynoate

Cat. No. B171054
M. Wt: 154.16 g/mol
InChI Key: HSZWYTRZAPFGTG-UHFFFAOYSA-N
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Description

“Methyl 3-oxohept-6-ynoate” is a chemical compound with the molecular formula C8H10O3 . It has a molecular weight of 154.17 g/mol . The compound is typically stored in a freezer under -20°C .


Synthesis Analysis

The synthesis of “Methyl 3-oxohept-6-ynoate” involves a multi-step reaction . The first step involves DCC, 4- (N,N-dimethylamino)pyridine / CH 2 Cl 2 for 24 hours at ambient temperature. The second step involves heating .


Molecular Structure Analysis

The InChI code for “Methyl 3-oxohept-6-ynoate” is 1S/C8H10O3/c1-3-4-5-7(9)6-8(10)11-2/h1H,4-6H2,2H3 . The compound has a Canonical SMILES representation of COC(=O)CC(=O)CCC#C .


Physical And Chemical Properties Analysis

“Methyl 3-oxohept-6-ynoate” has a predicted boiling point of 231.1±15.0 °C and a predicted density of 1.063±0.06 g/cm3 . The compound has a topological polar surface area of 43.4 Ų and a complexity of 197 .

Scientific Research Applications

Synthesis of Organofluoro Compounds

Methyl perfluoroalk-2-ynoates, closely related to Methyl 3-oxohept-6-ynoate, are used as significant substrates in organic synthesis. These compounds facilitate the preparation of various perfluoroalkylated compounds, including heterocycles, cyclopentadienes, and biphenyls. The process involves complex reactions with a focus on mechanistic aspects (Sun et al., 2016).

Derivatization for Industrially Important Fatty Compounds

The compound undergoes multiple derivatization steps, leading to the production of industrially relevant fatty compounds. Processes like mesylation, demesylation, and oxidation are employed to obtain a variety of esters and ethers, showcasing its versatility in industrial applications (Ahmad & Jie, 2008).

Innovative Fatty Ester Derivatives

In another study, Methyl santalbate, a compound structurally similar to Methyl 3-oxohept-6-ynoate, was used as a precursor for novel fatty ester derivatives. The study highlighted the selective and regio-specific nature of reactions involved in the synthesis of anti- and syn-fluorohydrin derivatives, showcasing the compound's potential in creating structurally complex molecules (Lie Ken Jie et al., 2003).

Catalytic Reactions in Organic Chemistry

Methyl 3-oxohept-6-ynoate and its derivatives are also significant in catalytic reactions. For instance, the use of nickel-catalyzed reductive coupling reactions demonstrates the compound's role in complex chemical syntheses, highlighting its importance in the development of new methodologies in organic chemistry (Rodrigo & Guan, 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315, H319, and H335 .

Relevant Papers There are peer-reviewed papers and technical documents related to “Methyl 3-oxohept-6-ynoate” available for further reading .

properties

IUPAC Name

methyl 3-oxohept-6-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-3-4-5-7(9)6-8(10)11-2/h1H,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZWYTRZAPFGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438470
Record name 6-Heptynoic acid, 3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-oxohept-6-ynoate

CAS RN

100330-50-5
Record name 6-Heptynoic acid, 3-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CL Deng, RJ Song, SM Guo, ZQ Wang, JH Li - Organic Letters, 2007 - ACS Publications
… Unfortunately, no target product was observed from the reaction of methyl 7-(4-methoxyphenyl)-2-methyl-3-oxohept-6-ynoate, a substrate bearing a methyl group at the α-position. …
Number of citations: 63 pubs.acs.org
L Zhu, C Zhou, W Yang, S He, GJ Cheng… - The Journal of …, 2013 - ACS Publications
… 3b (a yellow liquid, 52% from ethyl 2-methyl-3-oxohept-6-ynoate and acrylaldehyde): 1 H NMR (300 MHz, CDCl 3 ) δ 7.12 (s, 1H), 3.15 (s, 1H), 2.48–2.38 (m, 3H), 2.17 (t, J = 2.6 Hz, 1H)…
Number of citations: 48 pubs.acs.org
V Giannopoulos, N Katsoulakis - Synthesis, 2022 - thieme-connect.com
A new method for the α,α-dichlorination of β-keto esters using Oxone/aluminum trichloride mixture in aqueous medium has been developed. This useful process has also been applied …
Number of citations: 1 www.thieme-connect.com

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